N-(5,11-Dihydro-5-methyl-10H-benzo(b,f)azepin-10-ylidene)methylammonium hydrogen oxalate
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Overview
Description
N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate typically involves the reaction of 5,11-dihydro-5-methyl-10H-benzo[b,f]azepine with formaldehyde and subsequent treatment with oxalic acid. The reaction conditions often include:
Solvent: Common organic solvents such as dichloromethane or ethanol.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic catalysts like hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Batch or Continuous Processing: Depending on the required production volume.
Purification Steps: Techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5H-Dibenz[b,f]azepine: A structurally related compound with similar aromatic and heterocyclic features.
10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine: Another related compound with a ketone functional group.
Uniqueness
N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate is unique due to its specific structure and the presence of the oxalate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
94291-63-1 |
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Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;methyl-(11-methyl-6H-benzo[b][1]benzazepin-5-ylidene)azanium |
InChI |
InChI=1S/C16H16N2.C2H2O4/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;3-1(4)2(5)6/h3-10H,11H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
VYJQZYMXXLBFJC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]=C1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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